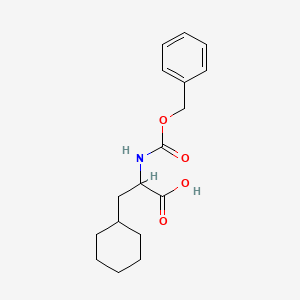

N-Cbz-2-amino-3-cyclohexylpropanoic acid

CAS No.:

Cat. No.: VC13552915

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO4 |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | 3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20) |

| Standard InChI Key | MNABZONTQXNLDT-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Cbz-2-amino-3-cyclohexylpropanoic acid (C₁₇H₂₃NO₄; molecular weight: 305.4 g/mol) features a cyclohexyl group at the β-carbon and a Cbz-protected α-amino group. The Cbz group (phenylmethoxycarbonyl) ensures selective reactivity during peptide elongation by shielding the amine from undesired nucleophilic attacks. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₃NO₄ | |

| Canonical SMILES | C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Boiling Point | 315.9±25.0 °C (unprotected analog) | |

| Density | 1.1±0.1 g/cm³ (unprotected analog) |

The cyclohexyl moiety enhances hydrophobicity, favoring interactions with nonpolar enzyme pockets, as observed in protease inhibitor design .

Stereochemical Considerations

The compound’s chiral center at the α-carbon (C2) is typically preserved in the (R)-configuration during synthesis to maintain compatibility with natural L-amino acids in peptide chains. X-ray crystallography of analogous inhibitors reveals that stereochemistry directly influences binding affinity to targets like SARS-CoV-2 MPro .

Synthetic Pathways and Optimization

Protection of the Amino Group

Synthesis begins with 2-amino-3-cyclohexylpropanoic acid, which is reacted with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine. This Schotten-Baumann reaction proceeds under anhydrous conditions at 0–5°C to minimize racemization:

The yield typically exceeds 70%, with purity confirmed via HPLC and NMR.

Solid-Phase Peptide Synthesis (SPPS) Integration

The Cbz group’s stability under acidic conditions makes the compound ideal for SPPS. After incorporation into growing peptide chains, the Cbz group is selectively removed via hydrogenolysis (H₂/Pd-C) or catalytic transfer hydrogenation, enabling subsequent couplings .

Applications in Peptidomimetics and Drug Discovery

Role in Protease Inhibitor Design

N-Cbz-2-amino-3-cyclohexylpropanoic acid has been leveraged in designing reversible covalent inhibitors of viral proteases. For example, dipeptidyl inhibitors targeting SARS-CoV-2 MPro utilize its cyclohexyl side chain to occupy the S2 pocket, achieving IC₅₀ values as low as 25 nM . Structural data (PDB: 7JPZ) confirm that the Cbz group forms π-stacking interactions with His41, while the cyclohexyl moiety induces conformational flexibility in the protease’s S2 subpocket .

Antimicrobial Peptides (AMPs)

Derivatives of this compound enhance the stability and membrane permeability of AMPs. Substitution with hydrophobic groups like cyclohexyl improves resistance to proteolytic degradation, as demonstrated in studies against Staphylococcus aureus (MIC: 4–8 μg/mL) .

Biological and Pharmacological Profiles

Metabolic Stability

The Cbz group slows hepatic metabolism compared to acetyl or formyl protections. Microsomal stability assays show a half-life (t₁/₂) of >120 minutes in human liver microsomes, attributed to reduced oxidative deamination .

Recent Advances and Future Directions

SARS-CoV-2 Antiviral Development

A 2023 study identified N-Cbz derivatives as key components of dipeptidyl inhibitors (e.g., MPI48 and MPI49) with submicromolar antiviral EC₅₀ values . Structural modifications, such as introducing spirocyclic P2 residues, enhanced potency against Omicron variants .

Macrocyclic Peptidomimetics

Incorporating N-Cbz-2-amino-3-cyclohexylpropanoic acid into macrocycles improves oral bioavailability. A 2016 trial demonstrated that macrocyclization reduced clearance (CLint: 15 μL/min/kg) while maintaining nanomolar affinity for serine proteases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume